![molecular formula C11H15N3O B14494569 Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- CAS No. 63346-75-8](/img/structure/B14494569.png)
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is a compound that features a phenol group substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- typically involves the reaction of 4-cyanophenol with ethylenediamine under specific conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is then further reacted to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different imidazoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. These interactions often involve hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound is structurally similar but lacks the additional methyl groups on the phenol ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is unique due to the presence of both the imidazole ring and the dimethyl-substituted phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
63346-75-8 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1H-imidazol-2-ylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C11H15N3O/c1-7-5-9(15)6-8(2)10(7)14-11-12-3-4-13-11/h5-6,15H,3-4H2,1-2H3,(H2,12,13,14) |
Clave InChI |
HFUSXPCDABUYDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC2=NCCN2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
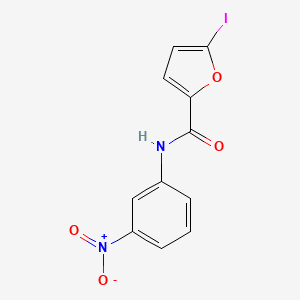
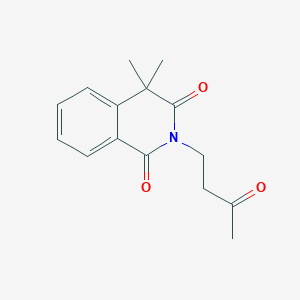
arsane](/img/structure/B14494510.png)
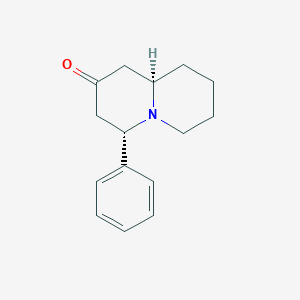
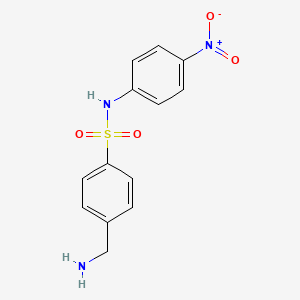
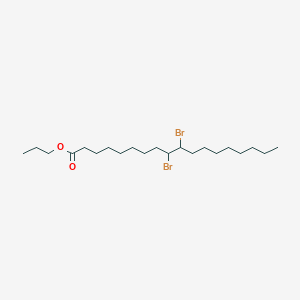

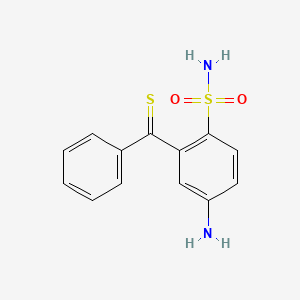

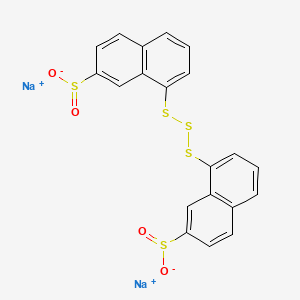
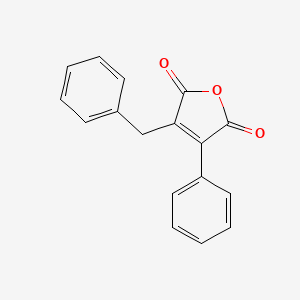
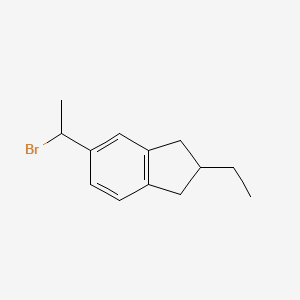
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
